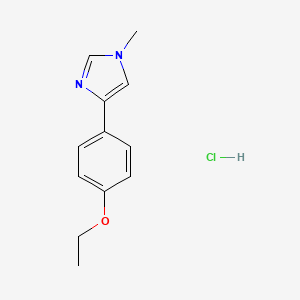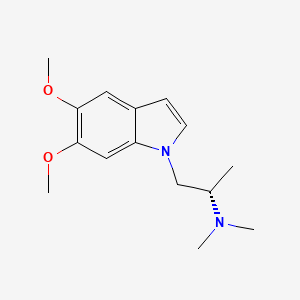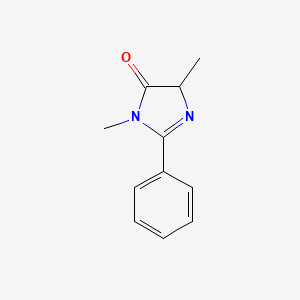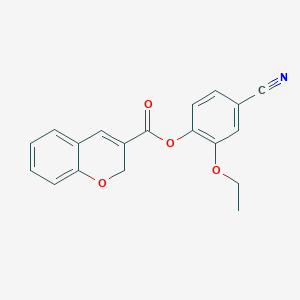![molecular formula C22H18N2O6S B12930701 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine CAS No. 827303-18-4](/img/structure/B12930701.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is a heterocyclic aromatic compound with the molecular formula C22H18N2O6S and a molecular weight of 438.45 g/mol . This compound is part of the acridine family, known for its broad spectrum of biological activities and applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine typically involves the reaction of 2,7-dimethoxyacridine with 4-nitrobenzylsulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine.
Reduction: 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfanyl)acridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfinyl)acridine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrobenzylsulfonyl groups allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
Número CAS |
827303-18-4 |
|---|---|
Fórmula molecular |
C22H18N2O6S |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine |
InChI |
InChI=1S/C22H18N2O6S/c1-29-16-7-9-20-18(11-16)22(19-12-17(30-2)8-10-21(19)23-20)31(27,28)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
Clave InChI |
NLVWEJNTBSZBHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)

![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)


![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)

![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)



![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)


